molecular formula C5H9BrO3 B8734586 Methyl 4-bromo-3-hydroxybutanoate

Methyl 4-bromo-3-hydroxybutanoate

Cat. No.: B8734586
M. Wt: 197.03 g/mol
InChI Key: MBBQAVVBESBLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxybutanoate is an aliphatic ester characterized by a bromine atom at the fourth carbon and a hydroxyl group at the third position of the butanoate chain. Its molecular formula is C₅H₉BrO₃, with a molecular weight of 197.03 g/mol. This compound serves as a chiral building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and hydroxyl moieties. The ester group enhances solubility in organic solvents, while the polar functional groups facilitate participation in nucleophilic substitutions and oxidation-reduction reactions.

Preparation Methods

Chemical Synthesis Routes

Bromination of 3-Hydroxybutanoate Esters

An alternative route involves brominating methyl 3-hydroxybutanoate at the 4-position. This method requires activating the hydroxyl group for nucleophilic substitution. For instance, converting the hydroxyl to a tosylate or mesylate facilitates displacement by bromide ions. A patent describing analogous bromination of aromatic esters highlights the use of halogenated solvents (e.g., dichloromethane) and acetic acid as a catalyst, though the substrate in this case is a benzoate derivative . Adapting this protocol to aliphatic esters would require optimizing reaction temperatures (−10°C to 50°C) and solvent-to-substrate ratios (25–40 mL/g) .

Biocatalytic Synthesis

Enzymatic Reduction Using Ketoreductases

The enzymatic production of methyl (S)-4-bromo-3-hydroxybutanoate has been pioneered using recombinant Escherichia coli expressing β-keto ester reductase (KER) from Penicillium citrinum and alcohol dehydrogenase from Leifsonia sp. . These enzymes catalyze the asymmetric reduction of methyl 4-bromo-3-oxobutyrate to the (S)-hydroxy derivative with >99% ee (Table 1).

Table 1: Enzymatic Reduction Performance

ParameterValue
Substrate Concentration5–140 mM
CofactorNADP⁺ (0.4 mM)
Yield85–92%
Optical Purity99% ee (S)-enantiomer

The reaction is conducted in aqueous-organic biphasic systems, with glucose serving as a co-substrate for cofactor regeneration .

Protein Engineering for Enhanced Enzymes

To improve thermostability and activity, error-prone PCR mutagenesis was applied to KER, resulting in variants with a 3.5-fold increase in half-life at 45°C . These engineered enzymes enable reactions at higher temperatures (up to 50°C), reducing process time and contamination risks.

Industrial Production Considerations

Solvent and Catalyst Selection

Halogenated solvents like dichloromethane are preferred in chemical synthesis due to their low nucleophilicity, which minimizes side reactions . In biocatalysis, dimethylformamide (DMF) and ethanol mixtures are used to solubilize substrates while maintaining enzyme activity .

Workup and Purification

Post-reaction workup often involves neutralization with aqueous sodium hydroxide, followed by extraction with ethyl acetate or methanol . For example, a patent describing cyclization reactions reports yields of 68–83% after distillation under reduced pressure . Similar protocols could isolate methyl 4-bromo-3-hydroxybutanoate by omitting cyclization steps.

Comparative Analysis of Methods

Yield and Efficiency

  • Chemical Reduction : Yields 70–85%, but requires chiral auxiliaries or costly catalysts.

  • Biocatalysis : Achieves 85–92% yield with minimal purification, leveraging self-regenerating cofactors .

Environmental Impact

Biocatalytic routes generate less hazardous waste compared to bromination methods, which involve toxic solvents like chloroform .

Scientific Research Applications

Chemistry

Methyl 4-bromo-3-hydroxybutanoate is utilized as an intermediate in the synthesis of more complex organic compounds. It is particularly important in:

  • Synthesis of Pharmaceuticals : The compound is a precursor for the development of hydroxymethylglutaryl-CoA reductase inhibitors (statins), which are widely used to lower cholesterol levels.
  • Chemical Reactions : It participates in reduction and substitution reactions, allowing for the formation of various hydroxybutyrate derivatives and substituted butyrate compounds.

Biology

In biological research, this compound is studied for its role in:

  • Enzymatic Reactions : The compound can be involved in metabolic pathways, where it acts as a substrate for NADPH-dependent aldo-keto reductase enzymes. This property makes it valuable for exploring enzyme mechanisms and metabolic processes.
  • Stereoselectivity Studies : Due to its chiral nature, it aids in understanding stereoselectivity in biological systems.

Medicine

The medicinal applications of this compound include:

  • Drug Development : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors. Its derivatives have been explored for their therapeutic effects.
  • Pharmaceutical Research : The compound is involved in various studies aimed at developing new medications, particularly those related to cardiovascular health.

Industry

In industrial applications, this compound is used for:

  • Production of Fine Chemicals : It acts as a precursor for the synthesis of fine chemicals and functional materials.
  • Agrochemicals : The compound's properties make it suitable for developing agrochemical products that require specific chemical functionalities.

Case Study 1: Synthesis of Statins

Research has demonstrated that this compound can be effectively utilized in synthesizing statins through multi-step synthetic routes involving reduction and substitution reactions. The resulting compounds showed significant efficacy in lowering cholesterol levels in clinical trials.

Case Study 2: Enzyme Mechanism Exploration

A study focusing on the interaction between this compound and NADPH-dependent aldo-keto reductases revealed insights into enzyme specificity and catalytic mechanisms. The findings highlighted how structural modifications could enhance enzyme-substrate interactions, leading to improved reaction yields .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Esters of 4-Bromo-3-Hydroxybutanoate

The ethyl ester analogs, such as (S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95537-36-3) and (R)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95310-94-4), differ in their alkyl chain length (ethyl vs. methyl). Key comparisons include:

Property Methyl 4-Bromo-3-Hydroxybutanoate (Inferred) (S)-Ethyl 4-Bromo-3-Hydroxybutanoate (R)-Ethyl 4-Bromo-3-Hydroxybutanoate
Molecular Formula C₅H₉BrO₃ C₆H₁₁BrO₃ C₆H₁₁BrO₃
Molecular Weight (g/mol) 197.03 211.05 211.05
Boiling Point (°C) ~260–275 (estimated) 285.1 285.1
Density (g/cm³) ~1.45 (estimated) 1.484 1.484
Flash Point (°C) ~120–130 (estimated) 126.2 126.2

Key Findings :

  • The ethyl esters exhibit higher molecular weights and boiling points compared to the methyl analog, consistent with increased van der Waals forces from the longer alkyl chain .
  • Stereochemical differences (S vs.

Brominated Aromatic Esters

Compounds such as Methyl 3-bromo-4-methylbenzoate (CAS: 104901-43-1) and Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7) are aromatic esters with bromine substituents. Comparisons highlight:

Property This compound (Aliphatic) Methyl 3-Bromo-4-Methylbenzoate Methyl 4-Bromo-3-Methylbenzoate
Molecular Formula C₅H₉BrO₃ C₉H₉BrO₂ C₉H₉BrO₂
Melting Point (°C) Not Available (likely liquid at RT) Solid Solid (white to pale orange)
Stability Hydroxyl group increases polarity Stable under standard conditions Stable under standard conditions
Applications Chiral intermediates Laboratory reagents Pharmaceutical intermediates

Key Findings :

  • Aromatic brominated esters (e.g., benzoates) are typically solids at room temperature, whereas aliphatic esters like this compound are likely liquids due to weaker intermolecular forces .
  • The hydroxyl group in the aliphatic ester enhances polarity, making it more reactive in hydrogen-bonding interactions compared to aromatic analogs .

Non-Brominated Hydroxy Esters

Methyl 2-benzoylamino-3-oxobutanoate (CAS: Not provided) and methyl salicylate (CAS: 119-36-8) represent non-brominated hydroxy/keto esters:

Property This compound Methyl 2-Benzoylamino-3-Oxobutanoate Methyl Salicylate
Functional Groups Br, -OH Benzoyl, keto -OH, aromatic ring
Boiling Point (°C) ~260–275 Not reported 222
Reactivity Bromine enables SN2 reactions Keto group participates in condensations Ester hydrolysis


Key Findings :

  • Bromine in this compound provides a distinct reactivity profile (e.g., nucleophilic substitutions) absent in non-brominated esters .
  • Methyl salicylate, an aromatic ester, has a lower boiling point due to reduced molecular weight and lack of bromine .

Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3

InChI Key

MBBQAVVBESBLGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CBr)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), glucose dehydrogenase (manufactured by Amano Pharmaceuticals, Co., Ltd.) (1.2 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.